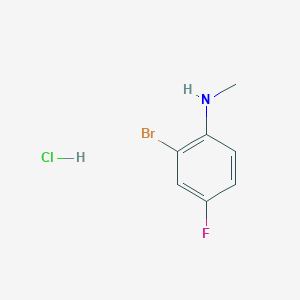

2-Bromo-4-fluoro-N-methylaniline hydrochloride

Descripción

Chemical Nomenclature and Structural Features

2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS: 1037138-94-5) is a halogenated aromatic amine with the molecular formula C₇H₈BrClFN and a molecular weight of 240.50 g/mol . Its IUPAC name derives from the substitution pattern on the benzene ring: a bromine atom at position 2, a fluorine atom at position 4, and a methylamino group (-NHCH₃) at position 1. The hydrochloride salt form enhances stability and solubility in polar solvents.

The compound’s structural features include:

- A benzene core with ortho bromine and para fluorine substituents.

- A methylated amine group, which reduces basicity compared to primary anilines.

- A chloride counterion stabilizing the protonated amine.

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrClFN | |

| Molecular Weight | 240.50 g/mol | |

| SMILES Notation | CNC1=C(C=C(C=C1)F)Br.Cl | |

| XLogP3 (Lipophilicity) | 3.50 |

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange reactions using silver fluoride . However, the controlled introduction of fluorine into aromatic systems remained challenging until the 20th century. The development of the Schiemann reaction (1927) enabled the synthesis of fluoroaromatics via diazonium tetrafluoroborate decomposition , while Gottlieb’s halogen exchange method (1936) provided a pathway for replacing chlorine with fluorine using potassium fluoride .

This compound represents a modern iteration of these principles, combining fluorine’s electronegativity with bromine’s leaving-group potential. Its synthesis relies on advances in regioselective electrophilic substitution and N-methylation techniques , reflecting progress in fluorination methodologies since the 1990s .

Role in Halogenated Aniline Derivatives Research

Halogenated anilines serve as precursors for pharmaceuticals, agrochemicals, and advanced materials. This compound is notable for:

- Pharmaceutical intermediates : Used in synthesizing antihistamines (e.g., fexofenadine) and antidepressants (e.g., duloxetine) via Buchwald–Hartwig amination or Ullmann coupling .

- Material science : Acts as a monomer for fluorinated polymers with enhanced thermal stability .

- Synthetic versatility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki–Miyaura), while the fluorine atom modulates electronic properties .

Table 2: Synthetic Applications of Halogenated Anilines

The compound’s utility is further demonstrated in regioselective bromination protocols . For instance, Reed et al. (2018) achieved para-bromination of N,N-dialkylaniline N-oxides using thionyl bromide, yielding halogenated anilines with >90% regioselectivity .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYUXVCMJJVYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681959 | |

| Record name | 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037138-94-5 | |

| Record name | 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The bromination and fluorination steps are then carried out to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. Finally, the methylation of the amine group is performed, and the hydrochloride salt is formed by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluoro-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

2-Bromo-4-fluoro-N-methylaniline hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Bromo-4-fluoro-N-methylaniline hydrochloride

- CAS Number : 1037138-94-5

- Molecular Formula : C₇H₇BrFN·HCl

- Molecular Weight : 204.04 (free base); 240.5 (hydrochloride salt)

- Synonyms: N-Methyl-2-bromo-4-fluoroaniline HCl; 2-Bromo-4-fluoro-N-methylbenzenamine hydrochloride .

Structural Features :

The compound consists of a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at position 4, and a methylamine group (-NHCH₃) at position 1, forming a hydrochloride salt. The halogen atoms (Br, F) are electron-withdrawing, while the methyl group on the amine provides moderate electron-donating effects.

Applications :

Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its halogenated aromatic structure makes it valuable for coupling reactions (e.g., Suzuki-Miyaura) to generate complex molecules .

Comparison with Structurally Related Compounds

The following table summarizes key differences and similarities between this compound and selected analogs:

Key Comparative Insights :

Substituent Effects :

- Halogen Diversity : The presence of iodine in 3-bromo-5-fluoro-4-iodoaniline increases molecular weight and reactivity but introduces radiological handling challenges compared to the target compound .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline HCl enhance lipophilicity and metabolic stability, making it more suited for agrochemicals than pharmaceuticals .

- Methoxy vs. Methylamine : 2-Bromo-4-methoxyaniline HCl’s methoxy group improves solubility in polar solvents compared to the methylamine group in the target compound, which may favor different reaction conditions .

Synthetic Utility :

- The target compound’s methylamine group facilitates nucleophilic substitution reactions, whereas 4-bromo-2-chloroaniline’s unmodified -NH₂ group is more reactive in electrophilic aromatic substitution .

Safety and Handling :

- Compounds with multiple halogens (e.g., iodine, trifluoromethyl) generally pose higher toxicity and environmental persistence risks. The target compound’s hazard profile is moderate compared to iodinated or perfluorinated analogs .

Physical Properties :

- While melting/boiling points are unspecified for the target compound, halogenated anilines like 4-bromo-2-chloroaniline exhibit planar molecular structures and strong intermolecular hydrogen bonding, influencing crystallinity and stability .

Research and Development Considerations

- Purity Standards : Most commercial compounds, including the target, are supplied at ≥95% purity, ensuring reliability in synthetic workflows .

- Analytical Methods : RP-HPLC techniques validated for related hydrochlorides (e.g., amitriptyline HCl) could be adapted for quality control of the target compound .

- Structural Insights : X-ray crystallography, as applied to 4-bromo-2-chloroaniline, could resolve the target compound’s conformation and hydrogen-bonding patterns .

Actividad Biológica

2-Bromo-4-fluoro-N-methylaniline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H8BrClFN

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. The compound's efficacy is often assessed through various assays, including cytotoxicity tests against tumor cell lines.

Cytotoxicity Studies

Cytotoxicity is a critical measure of a compound's potential as an anticancer agent. The following table summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.5 |

| HeLa (Cervical Cancer) | 18.0 |

These values indicate that the compound has moderate cytotoxic effects, particularly against HCT-116 and MCF-7 cell lines, which are commonly used in anticancer research.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G0/G1 phase arrest in cancer cells, which inhibits their proliferation.

- Induction of Apoptosis : Flow cytometry analyses have demonstrated that the compound can induce apoptosis in treated cells, contributing to its cytotoxic effects.

- Inhibition of Key Proteins : Preliminary data suggest that the compound may interact with proteins involved in cell cycle regulation and apoptosis pathways, although specific targets remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the aromatic ring have been investigated to enhance potency and selectivity:

- Substituent Effects : The presence of bromine and fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- N-Methyl Group : The N-methyl substitution appears to play a role in modulating the compound's interaction with cellular targets, influencing both potency and selectivity.

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into potential applications:

- Study on Anticancer Activity : A related study demonstrated that a series of substituted anilines showed varying degrees of effectiveness against multiple cancer cell lines, suggesting that modifications similar to those in 2-bromo-4-fluoro-N-methylaniline could yield promising results .

- Mechanistic Insights : Research involving similar compounds indicated that they could disrupt protein-protein interactions critical for tumor growth, providing a possible avenue for therapeutic development .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-fluoro-N-methylaniline hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves bromination and fluorination of N-methylaniline derivatives, followed by HCl salt formation. Key steps include:

- Halogenation : Use electrophilic bromination (e.g., Br₂/FeBr₃) or nucleophilic fluorination (e.g., KF in polar aprotic solvents).

- Methylation : Introduce the methyl group via reductive amination or alkylation of aniline precursors.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or GC-MS for intermediate tracking. Final purity is confirmed via NMR (¹H/¹³C) and melting point analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidative degradation.

- Handling : Use moisture-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation. Stability tests (e.g., accelerated aging via thermal gravimetric analysis) are recommended for long-term studies .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded peaks for Br/F substituents) and methyl group integration.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 238.5).

- FT-IR : Verify N-H stretches (2500–3000 cm⁻¹) and C-Br/C-F bonds (500–700 cm⁻¹). Cross-reference with databases like PubChem for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound?

- Methodological Answer :

- Software Tools : Use SHELX (e.g., SHELXL for refinement) to model electron density maps. Discrepancies in bond angles/lengths may arise from twinning or disordered solvent; apply restraints or omit problematic regions.

- Validation : Cross-check with CIF archives (e.g., Cambridge Structural Database) and compute R-factors (<5% for high-resolution data). For ambiguous cases, supplement with DFT-calculated geometries .

Q. What strategies are recommended for optimizing regioselectivity in halogenation steps during synthesis?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., acetyl) to steer bromination/fluorination to the para or meta positions.

- Catalysis : Employ transition-metal catalysts (e.g., Pd for C-H activation) to enhance selectivity.

- Computational Screening : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states to identify optimal conditions .

Q. How can computational models be integrated with experimental data to predict biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., binding affinity to kinases or GPCRs).

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, H-bond donors, and halogen interactions. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀).

- Hybrid Approaches : Combine molecular dynamics (MD) simulations with crystallographic data to refine binding poses .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments between HPLC and melting point analyses?

- Methodological Answer :

- Root Cause : Melting point depression may indicate impurities undetected by HPLC (e.g., inorganic salts). Conversely, HPLC may miss non-UV-active byproducts.

- Resolution : Perform elemental analysis (C/H/N) and DSC (differential scanning calorimetry) to assess crystallinity. Use orthogonal methods like ion chromatography for halide quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.